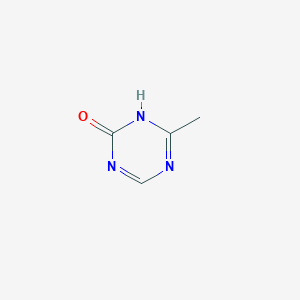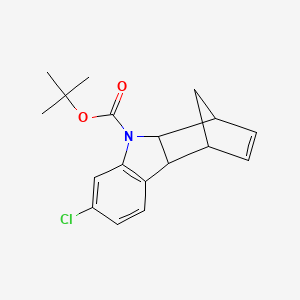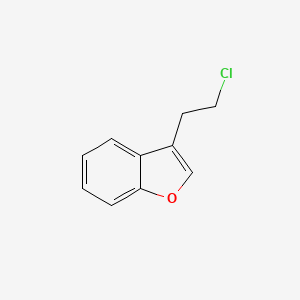![molecular formula C10H6F3NO4 B12861028 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)
2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of a trifluoromethyl group and a carboxy(hydroxy)methyl group in this compound makes it particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production methods for benzoxazoles often utilize scalable and efficient synthetic routes. These methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the trifluoromethyl and carboxy(hydroxy)methyl groups.
2-Substituted Benzoxazoles: Compounds with different substituents at the 2-position, such as 2-aryl or 2-styryl groups.
Benzothiazole: A similar heterocycle with a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the trifluoromethyl and carboxy(hydroxy)methyl groups. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H6F3NO4 |
|---|---|
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
2-hydroxy-2-[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)4-1-2-6-5(3-4)14-8(18-6)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
Clave InChI |
IUATUEPTGNWSJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)





![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)


